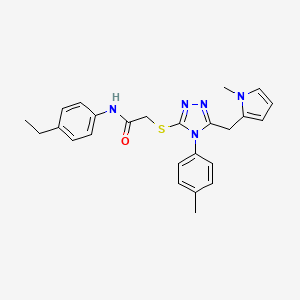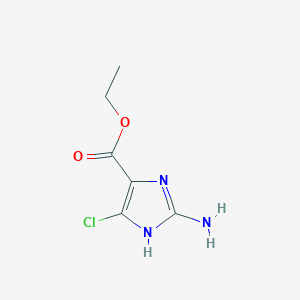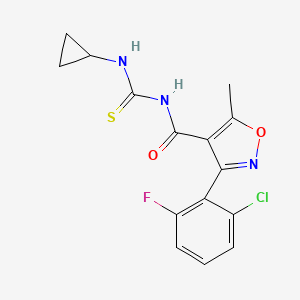
3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide” is a chemical compound with the molecular formula C15H13ClFN3O2S . It is a part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a multistep reaction, including nucleophilic addition and N-acylation reaction using 2-chloro-6-fluorobenzaldehyde as the starting materials . The synthesis process resulted in an 83.4% yield .Molecular Structure Analysis
The molecular structure of this compound includes 22 bonds in total, with 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amide .Physical And Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 274.08 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(3-(6-CHLORO-2-FLUOROPHENYL)-5-METHYLISOXAZOL-4-YL)-N-((CYCLOPROPYLAMINO)THIOXOMETHYL)FORMAMIDE”, also known as “MFCD02662239” or “1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea” or “3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide”.
Antimicrobial Research
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacterial and fungal strains. Researchers are exploring its efficacy against drug-resistant pathogens, making it a promising candidate for developing new antibiotics .
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a valuable subject in the study of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, this compound is being investigated for its ability to induce apoptosis in cancer cells. Its mechanism involves disrupting the cell cycle and inhibiting key enzymes involved in cancer cell proliferation. Studies are ongoing to determine its effectiveness against various types of cancer, including breast and lung cancer .
Material Science
In material science, this compound is being investigated for its potential use in the development of new materials with unique properties. Its stability and reactivity make it suitable for creating polymers and other advanced materials with applications in various industries.
These applications highlight the versatility and potential of this compound in various fields of scientific research. Each application is being actively explored to harness its unique properties for practical and therapeutic uses.
ChemicalBook Sigma-Aldrich ChemicalBook : ChemicalBook : Sigma-Aldrich : ChemicalBook : ChemicalBook : Sigma-Aldrich
Safety and Hazards
The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S/c1-7-11(14(21)19-15(23)18-8-5-6-8)13(20-22-7)12-9(16)3-2-4-10(12)17/h2-4,8H,5-6H2,1H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAADLWRXQCOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

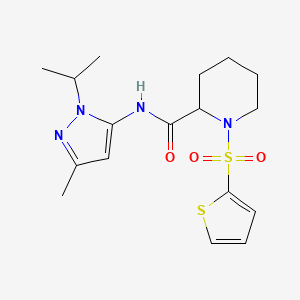
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)
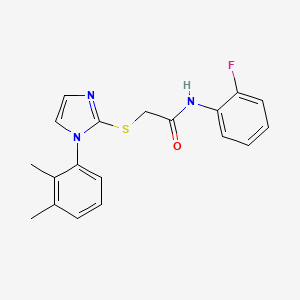
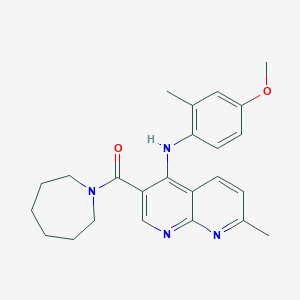
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2482004.png)
![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2482010.png)
![4-(dimethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2482011.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)

